N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide
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Description
N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide is a useful research compound. Its molecular formula is C21H28N4O6S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.14502697 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide, also referred to as B8, has been studied for its potential therapeutic effects . The primary targets of this compound appear to be related to the suppression of oxidative stress and inflammatory markers . It has been shown to have a significant effect on the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) .
Mode of Action
The compound interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in a decrease in inflammation and oxidative stress, which are key factors in the pathogenesis of many diseases .
Biochemical Pathways
The affected pathways primarily involve the inflammatory response and oxidative stress. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, the compound can modulate the inflammatory response . Additionally, it can mitigate oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .
Result of Action
The compound’s action results in a significant reduction in diarrhea score, mitigation of weight loss, increased feed intake, and survival rate in a dose-dependent manner . It also exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . Furthermore, it improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli) .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s effects have been studied in the context of methotrexate-induced intestinal mucositis in mice , suggesting that the compound’s efficacy may be influenced by factors such as the presence of other drugs and the specific disease state.
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-17(26)23-18-3-9-21(10-4-18)33(29,30)22-11-16-32(27,28)25-14-12-24(13-15-25)19-5-7-20(31-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMSHNGFIFZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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